molecular formula C15H26N2 B1240161 Matridine

Matridine

Cat. No. B1240161
M. Wt: 234.38 g/mol
InChI Key: UENROKUHQFYYJA-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matridine is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.

Scientific Research Applications

1. Chemical Analysis and Derivative Studies

Matridine has been a subject of chemical analysis, particularly focusing on its derivatives and degradation processes. In 1961, Minato and Takeda explored the steric effect of matridine on von Braun degradation, contributing to a deeper understanding of its chemical structure and potential applications in synthesis (Minato & Takeda, 1961). Additionally, Ochiai and Minato's work on the diazotization of decarbonylmethylmatrinamine and ring-closure of matrinic acid derivatives further elucidated the chemical behavior and potential for creating new compounds from matridine (Ochiai & Minato, 1961).

2. Structural Studies

Research has also been conducted on the structure of matridine-related compounds. Iskandarov et al. studied the structure of albertine, an unsaturated alkaloid of the matrine series, through mass and NMR spectroscopy, revealing significant structural insights that contribute to the understanding of matridine and its analogs (Iskandarov, Kamalitdinov, & Yunusov, 1972).

3. Spectroscopy and Ionization Studies

Further, the field of spectroscopy and ionization has benefited from studies involving matridine derivatives. For instance, Lin, Wu, and Tzeng utilized Mass Analyzed Threshold Ionization (MATI) spectroscopy to record the cationic spectra of 2-aminopyridine, aiding in the understanding of molecular geometry and vibrational features that could be applicable to matridine research (Lin, Wu, & Tzeng, 2002).

properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane

InChI

InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1

InChI Key

UENROKUHQFYYJA-YJNKXOJESA-N

Isomeric SMILES

C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4

Canonical SMILES

C1CCN2CC3CCCN4C3C(C2C1)CCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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